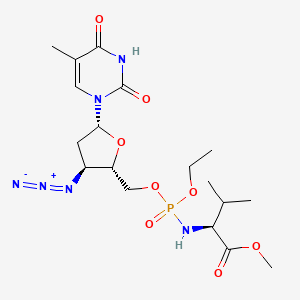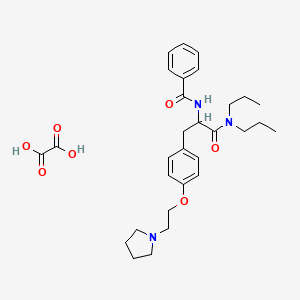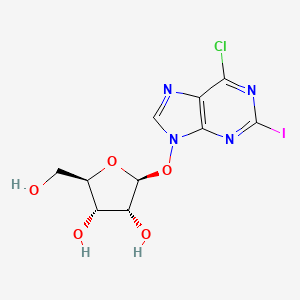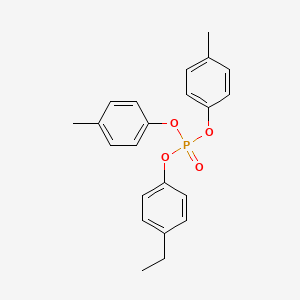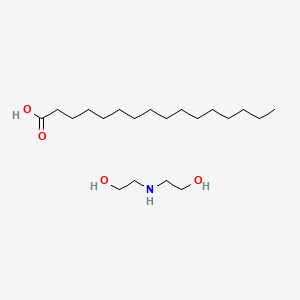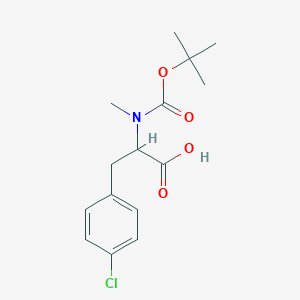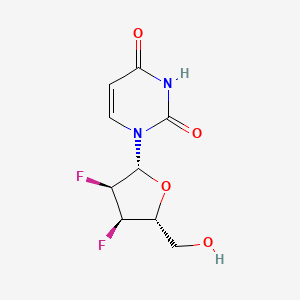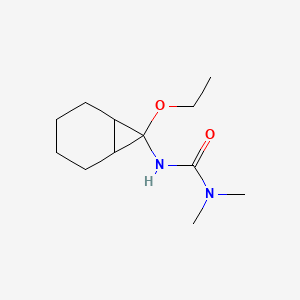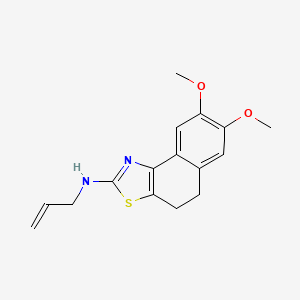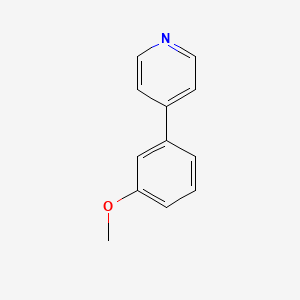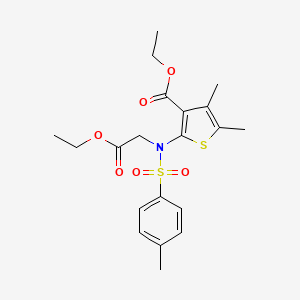
alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Multicomponent reactions and continuous flow processes are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxamic acid to corresponding nitroso or nitro compounds.
Reduction: Reduction of nitroso or nitro groups back to hydroxamic acid.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects are mediated through pathways involving the modulation of enzymatic activity and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Methyl-4-phenyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-morpholinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-oxo-2-thioxo-3-thiazolidineacetic acid
Uniqueness
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety contributes to its potential as an enzyme inhibitor, differentiating it from other piperidine derivatives .
Properties
CAS No. |
23573-85-5 |
|---|---|
Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-hydroxy-2-methyl-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(9(12)10-13)7-11-5-3-2-4-6-11;/h8,13H,2-7H2,1H3,(H,10,12);1H |
InChI Key |
YRHUZZNPGHUDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
